4-(4-Ethylphenyl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-10-3-5-11(6-4-10)12-7-8-13(15(17)18)14(16)9-12/h3-9,16H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFGMIGQUSUAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688977 | |
| Record name | 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-72-5 | |
| Record name | 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification with Dual Acid Catalysts
A mixture of 2-hydroxybenzoic acid (1.0 equiv) and 4-ethylphenol (1.05 equiv) in xylene is refluxed with a boric acid–sulfuric acid catalyst system (0.5 wt% each) for 4–6 hours. Water formed during the reaction is removed via a Dean-Stark trap. The intermediate ester, 4-(4-ethylphenyl)-2-hydroxybenzoate, precipitates upon cooling and is filtered (yield: 92–95%).
Alkaline Hydrolysis
The ester is hydrolyzed in 2M NaOH at 80°C for 2 hours, followed by acidification with HCl to pH 2. The product is recrystallized from methanol, yielding this compound with >99% purity. This method’s efficiency stems from the synergistic effect of the boric acid–sulfuric acid catalyst, which enhances electrophilicity of the carbonyl carbon.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura coupling offers a versatile route for constructing biaryl systems. Here, 2-hydroxybenzoic acid is first converted to its boronic ester, which couples with 4-ethylbromobenzene under palladium catalysis.
2-Hydroxybenzoic acid is treated with pinacol borane in tetrahydrofuran (THF) under argon, generating the boronic ester in situ. To this solution, 4-ethylbromobenzene (1.1 equiv), Pd(PPh₃)₄ (3 mol%), and aqueous Na₂CO₃ are added. The reaction is heated at 90°C for 8 hours, yielding the coupled product after extraction and chromatography (65–70% yield). While this method ensures precise regiocontrol, the requirement for anhydrous conditions and expensive catalysts limits scalability.
Purification and Characterization
Critical to isolating high-purity this compound is a combination of recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxy group to scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Core Structural Differences
- 4-(4-Ethylphenyl)-2-hydroxybenzoic acid : Contains a 2-hydroxybenzoic acid backbone with a hydrophobic 4-ethylphenyl group at the para position.
- 2-Hydroxybenzoic acid (salicylic acid) : Lacks the 4-ethylphenyl group, resulting in higher water solubility and well-characterized anti-inflammatory properties .
- 4-Hydroxybenzoic acid : The hydroxyl group at the 4-position reduces acidity (pKa ~4.5) compared to the 2-hydroxy isomer (pKa ~2.9) due to intramolecular hydrogen bonding in the latter .
- 2-(4-Ethylbenzoyl)benzoic acid : Replaces the hydroxyl group with a ketone-linked 4-ethylbenzoyl moiety, increasing lipophilicity and altering reactivity .
Key Substituent Effects
- Acidity : The 2-hydroxy group increases acidity compared to 4-hydroxy isomers, influencing salt formation and bioavailability.
- Steric Effects : Bulky substituents like 4-ethylphenyl may hinder crystallization, as suggested by the absence of reported melting points for this compound .
Physicochemical Properties
Comparison with Related Syntheses
- Salicylic Acid: Traditionally sourced from willow bark or synthesized via Kolbe-Schmitt reaction (CO₂ + sodium phenoxide) .
- 4-Hydroxybenzoic Acid : Produced via microbial fermentation or alkaline hydrolysis of 4-nitrobenzoic acid .
- 2-(4-Chlorophenyl)acetylbenzoic acid : Synthesized via nucleophilic substitution, highlighting the versatility of benzoic acid intermediates in drug synthesis (e.g., azelastine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
